Ethyl 4-{[4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridin-3-yl]carbonyl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-{[4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridin-3-yl]carbonyl}piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a pyridine derivative, and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridin-3-yl]carbonyl}piperazine-1-carboxylate typically involves multiple steps:
Formation of the Pyridine Derivative: The pyridine derivative can be synthesized through a series of reactions starting from 4,6-dimethyl-2-oxo-1,2-dihydropyridine
Coupling with Piperazine: The pyridine derivative is then coupled with piperazine-1-carboxylate under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridin-3-yl]carbonyl}piperazine-1-carboxylate can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions for substitution reactions vary widely but often involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Ethyl 4-{[4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridin-3-yl]carbonyl}piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-{[4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridin-3-yl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-{[4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridin-3-yl]carbonyl}piperazine-1-carboxylate: shares similarities with other piperazine derivatives and pyridine-based compounds.
4,6-Dimethyl-2-oxo-1,2-dihydropyridine: A precursor in the synthesis of the target compound.
Tetrahydrofuran derivatives: Compounds containing the tetrahydrofuran ring structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Ethyl 4-{[4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridin-3-yl]carbonyl}piperazine-1-carboxylate (CAS Number: 1676054-36-6) is a compound of significant interest due to its potential biological activities. This article reviews the structure, synthesis, and biological implications of this compound based on available literature.
Chemical Structure and Properties
The molecular formula of this compound is C20H29N3O5, with a molecular weight of 391.5 g/mol. The compound features a piperazine core, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C20H29N3O5 |
Molecular Weight | 391.5 g/mol |
CAS Number | 1676054-36-6 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of key intermediates. The synthetic routes often utilize various reagents and conditions to optimize yield and purity. Common methods include the use of tetrahydrofuran derivatives and piperazine coupling reactions.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions may lead to modulation of various biological pathways, including those involved in cell proliferation and differentiation.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit significant pharmacological effects:
- Antitumor Activity : Preliminary studies suggest potential antitumor effects through inhibition of cell growth in various cancer cell lines.
- Neuroprotective Effects : The compound may exhibit neuroprotective properties by modulating neuroinflammatory pathways.
- Antimicrobial Properties : Similar derivatives have shown promise in combating bacterial infections.
Case Studies
Several studies have explored the biological implications of related compounds:
- Antiproliferative Effects : In a study evaluating the antiproliferative effects on HL60 cells, derivatives exhibited strong activity comparable to established treatments .
- Neuroprotection : A study highlighted the potential neuroprotective effects through modulation of inflammatory responses in neuronal cells .
- Synthesis and Testing : An investigation into the synthesis of related dihydropyridine derivatives demonstrated their effectiveness in inhibiting specific enzymatic activities linked to cancer progression .
Properties
Molecular Formula |
C20H29N3O5 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
ethyl 4-[4,6-dimethyl-2-oxo-1-(oxolan-2-ylmethyl)pyridine-3-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H29N3O5/c1-4-27-20(26)22-9-7-21(8-10-22)18(24)17-14(2)12-15(3)23(19(17)25)13-16-6-5-11-28-16/h12,16H,4-11,13H2,1-3H3 |
InChI Key |
ONBGUKLDOCACNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(C=C(N(C2=O)CC3CCCO3)C)C |
Origin of Product |
United States |
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